Physicochemical Differentiation: Calculated Lipophilicity (XLogP3) of the 4-Bromo Regioisomer Versus the 2-Bromo Regioisomer
Computational comparison of XLogP3 values reveals a measurable lipophilicity difference between the 4-bromo regioisomer (target compound, CAS 357194-50-4) and its 2-bromo positional isomer (CAS 865286-54-0). The 4-bromo regioisomer exhibits an XLogP3 of 3.2 [1], whereas the 2-bromo regioisomer has a reported XLogP3 of 2.8 [2]. This ΔXLogP3 of –0.4 indicates that the 4-bromo substitution confers moderately higher predicted lipophilicity, which may influence membrane permeability, plasma protein binding, and non-specific tissue distribution in cell-based or in vivo assays. These values were computed by the same algorithm (XLogP3 3.0) within PubChem, ensuring cross-compound comparability [1][2].
| Evidence Dimension | Computed octanol-water partition coefficient (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 3.2 |
| Comparator Or Baseline | 2-bromo-N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide (CAS 865286-54-0): XLogP3 = 2.8 |
| Quantified Difference | ΔXLogP3 = +0.4 (higher lipophilicity for the 4-bromo regioisomer) |
| Conditions | Computed by XLogP3 3.0 within PubChem release 2025.09.15 |
Why This Matters
For procurement decisions in drug discovery, predicted lipophilicity directly affects compound handling, assay compatibility, and pharmacokinetic behavior; the 4-bromo regioisomer may require different solubilization protocols than the 2-bromo analog.
- [1] National Center for Biotechnology Information. PubChem Compound Summary for CID 4686763, 4-bromo-N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide. https://pubchem.ncbi.nlm.nih.gov/compound/4686763 (accessed Apr 29, 2026). View Source
- [2] National Center for Biotechnology Information. PubChem Compound Summary for CID 5171206, 2-bromo-N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide. https://pubchem.ncbi.nlm.nih.gov/compound/5171206 (accessed Apr 29, 2026). View Source
